molecular formula C20H17N3O B14221999 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one CAS No. 827303-78-6

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one

Cat. No.: B14221999
CAS No.: 827303-78-6
M. Wt: 315.4 g/mol
InChI Key: ORZOKSNVMANCEK-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phthalazinone core substituted with a phenyl ring that is further substituted with a 2,5-dimethylpyrrole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The 2,5-dimethylpyrrole moiety can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Coupling with Phenyl Ring: The synthesized 2,5-dimethylpyrrole is then coupled with a phenyl ring through a Suzuki coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Phthalazinone Core: The final step involves the cyclization of the intermediate compound to form the phthalazinone core. This can be achieved through a condensation reaction with hydrazine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

827303-78-6

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one

InChI

InChI=1S/C20H17N3O/c1-13-7-8-14(2)23(13)16-11-9-15(10-12-16)19-17-5-3-4-6-18(17)20(24)22-21-19/h3-12H,1-2H3,(H,22,24)

InChI Key

ORZOKSNVMANCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)C

Origin of Product

United States

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